1-butyl-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide -

1-butyl-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Catalog Number: EVT-4715439
CAS Number:
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

Compound Description: This compound, with the chemical formula C37H41ClN4O8, is a methanol solvate. The paper mentions its potential biological activity, though specific details are not provided. []

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Compound Description: This compound, with the chemical formula C23H19NO7, also contains the 5-oxo-2,5-dihydro-1H-pyrrole core. [] The paper focuses on its crystal structure determination but does not mention specific biological activity. []

Relevance: Similar to 1-butyl-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, this compound features a 4-methoxyphenyl substituent on the pyrrole ring. It differs in the presence of a 2-oxo-2H-chromen-6-yl group and an ethyl carboxylate group.

N-(tert-Butyl)-3-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydrocinnoline-4-carboxamide

Compound Description: This compound, with the formula C22H29N3O3, was synthesized using a multicomponent strategy. [] The paper describes its crystal structure and highlights the presence of a cinnoline ring in its structure. []

Relevance: This compound, despite featuring a 4-methoxyphenyl substituent, diverges significantly from 1-butyl-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. The presence of a cinnoline ring instead of a pyrrolidinone core makes them structurally distinct.

5-oxo-3-pyrrolidinecarboxamides as P2X7 Modulators

Compound Description: The paper discusses a series of 5-oxo-3-pyrrolidinecarboxamide derivatives as potential modulators of the P2X7 receptor. [] The paper focuses on their potential therapeutic application in various diseases. []

Relevance: This series of compounds directly relates to 1-butyl-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide as they share the same 5-oxo-3-pyrrolidinecarboxamide core. Variations within the series involve substitutions at the nitrogen of the pyrrolidinone ring (R1 in the paper) and on the phenyl ring (R7-R11 in the paper).

  • Compounds with R1 representing C1-4 alkyl or C3-5 cycloalkyl: These variations modify the N-substitution on the pyrrolidinone ring. []
  • Compounds with R7 representing hydrogen, fluorine, chlorine, methyl, or -CF3; R8 representing hydrogen or -CF3; R9 representing hydrogen, fluorine, or chlorine; R10 representing hydrogen, fluorine, chlorine, or -CF3; and R11 representing hydrogen, fluorine, chlorine, methyl, or -CF3: These variations explore substitutions on the phenyl ring. []
  • Compounds with R1 representing methyl, ethyl, isobutyl, or cyclopropyl; R7 being chlorine; R10 representing hydrogen; and R11 representing hydrogen: This specific subset of compounds highlights specific substitutions on the pyrrolidinone nitrogen and the phenyl ring. []

2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101) and Analogues

Compound Description: UCPH-101 is a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). [] The paper explores structure-activity relationships by modifying UCPH-101, focusing on 7-N-substitutions. []

Relevance: While UCPH-101 and its analogues contain a 4-methoxyphenyl substituent, their core structure is a tetrahydro-4H-chromene, distinct from the pyrrolidinone core in 1-butyl-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. Therefore, they are not directly structurally related but represent a different class of compounds with shared substituents.

2-[(1-Chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Compound Description: This compound serves as a building block for synthesizing various heterocyclic compounds with potential antimicrobial activity. [] []

Relevance: This compound is not structurally related to 1-butyl-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. While both feature a 4-methoxyphenyl substituent, their core structures are fundamentally different.

2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA)

Compound Description: 2N1HIA inhibits osteoclast differentiation by suppressing cathepsin K expression, potentially offering therapeutic benefits for osteoporosis and other bone diseases. []

Relevance: This compound is not structurally related to 1-butyl-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. Despite both having a substituted phenyl ring, their core structures are different.

3'-Floxuridinyl 4-[3-(3,5-di-tert-butyl-4-methoxyphenyl)-3-oxo-propenyl]benzoate (3'-O-BOBA-FUDR)

Compound Description: 3'-O-BOBA-FUDR is a potential dual-action antitumor prodrug that exhibits enhanced antiproliferative activity compared to floxuridine (FUDR). []

Relevance: This compound is not structurally related to 1-butyl-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. Despite the presence of a 4-methoxyphenyl substituent, their core structures and intended biological activities are different.

Properties

Product Name

1-butyl-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

IUPAC Name

1-butyl-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

InChI

InChI=1S/C16H22N2O3/c1-3-4-9-18-11-12(10-15(18)19)16(20)17-13-5-7-14(21-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,20)

InChI Key

JYVVXVXTZSDGJQ-UHFFFAOYSA-N

SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.